molecular formula C34H28N2O4 B073671 2-[4-(Dimethylamino)phenyl]-2-[2-[4-(dimethylamino)phenyl]-1,3-dioxoinden-2-yl]indene-1,3-dione CAS No. 1262-52-8

2-[4-(Dimethylamino)phenyl]-2-[2-[4-(dimethylamino)phenyl]-1,3-dioxoinden-2-yl]indene-1,3-dione

Cat. No. B073671
CAS RN: 1262-52-8
M. Wt: 528.6 g/mol
InChI Key: CLFFIOBWTWINTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(Dimethylamino)phenyl]-2-[2-[4-(dimethylamino)phenyl]-1,3-dioxoinden-2-yl]indene-1,3-dione, also known as C628, is a synthetic compound that has gained attention in scientific research due to its potential use in cancer treatment.

Mechanism Of Action

The mechanism of action of 2-[4-(Dimethylamino)phenyl]-2-[2-[4-(dimethylamino)phenyl]-1,3-dioxoinden-2-yl]indene-1,3-dione is not fully understood, but it has been proposed that it acts by inhibiting the activity of certain enzymes involved in cancer cell proliferation and survival. It has also been suggested that 2-[4-(Dimethylamino)phenyl]-2-[2-[4-(dimethylamino)phenyl]-1,3-dioxoinden-2-yl]indene-1,3-dione may activate the immune system to target cancer cells.

Biochemical And Physiological Effects

2-[4-(Dimethylamino)phenyl]-2-[2-[4-(dimethylamino)phenyl]-1,3-dioxoinden-2-yl]indene-1,3-dione has been found to induce changes in gene expression and protein activity in cancer cells, leading to cell death. It has also been shown to reduce inflammation and oxidative stress in animal models.

Advantages And Limitations For Lab Experiments

One advantage of using 2-[4-(Dimethylamino)phenyl]-2-[2-[4-(dimethylamino)phenyl]-1,3-dioxoinden-2-yl]indene-1,3-dione in lab experiments is its potent anticancer activity, which makes it a valuable tool for studying cancer biology and developing new cancer treatments. However, its complex synthesis method and limited availability may make it difficult to obtain for some researchers.

Future Directions

There are several potential future directions for research on 2-[4-(Dimethylamino)phenyl]-2-[2-[4-(dimethylamino)phenyl]-1,3-dioxoinden-2-yl]indene-1,3-dione. One area of interest is the development of more efficient synthesis methods to make the compound more widely available. Another direction is the investigation of the compound's potential use in combination with other cancer treatments to enhance their effectiveness. Additionally, further studies are needed to fully understand the mechanism of action of 2-[4-(Dimethylamino)phenyl]-2-[2-[4-(dimethylamino)phenyl]-1,3-dioxoinden-2-yl]indene-1,3-dione and its potential use in the treatment of other diseases.

Synthesis Methods

2-[4-(Dimethylamino)phenyl]-2-[2-[4-(dimethylamino)phenyl]-1,3-dioxoinden-2-yl]indene-1,3-dione is synthesized through a multistep process involving the reaction of indene-1,3-dione with 4-(dimethylamino)benzaldehyde. The resulting product is then subjected to further reactions to produce the final compound.

Scientific Research Applications

2-[4-(Dimethylamino)phenyl]-2-[2-[4-(dimethylamino)phenyl]-1,3-dioxoinden-2-yl]indene-1,3-dione has been found to exhibit potent anticancer activity in vitro and in vivo. It has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and sensitize cancer cells to chemotherapy. 2-[4-(Dimethylamino)phenyl]-2-[2-[4-(dimethylamino)phenyl]-1,3-dioxoinden-2-yl]indene-1,3-dione has also been found to have anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various diseases.

properties

CAS RN

1262-52-8

Product Name

2-[4-(Dimethylamino)phenyl]-2-[2-[4-(dimethylamino)phenyl]-1,3-dioxoinden-2-yl]indene-1,3-dione

Molecular Formula

C34H28N2O4

Molecular Weight

528.6 g/mol

IUPAC Name

2-[4-(dimethylamino)phenyl]-2-[2-[4-(dimethylamino)phenyl]-1,3-dioxoinden-2-yl]indene-1,3-dione

InChI

InChI=1S/C34H28N2O4/c1-35(2)23-17-13-21(14-18-23)33(29(37)25-9-5-6-10-26(25)30(33)38)34(22-15-19-24(20-16-22)36(3)4)31(39)27-11-7-8-12-28(27)32(34)40/h5-20H,1-4H3

InChI Key

CLFFIOBWTWINTO-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=C(C=C1)C2(C(=O)C3=CC=CC=C3C2=O)C4(C(=O)C5=CC=CC=C5C4=O)C6=CC=C(C=C6)N(C)C

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2(C(=O)C3=CC=CC=C3C2=O)C4(C(=O)C5=CC=CC=C5C4=O)C6=CC=C(C=C6)N(C)C

Origin of Product

United States

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